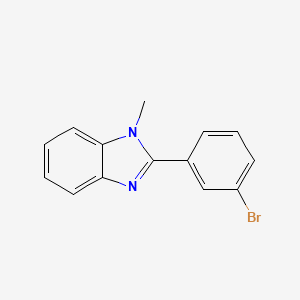
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities The presence of a bromine atom at the 3-position of the phenyl ring and a methyl group at the 1-position of the benzimidazole ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 3-bromoaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid and heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the bromine atom.
科学研究应用
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological activity being investigated. For example, in anticancer research, the compound may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.
相似化合物的比较
Similar Compounds
- 2-(4-bromophenyl)-1-methyl-1H-benzimidazole
- 2-(2-bromophenyl)-1-methyl-1H-benzimidazole
- 2-(3-chlorophenyl)-1-methyl-1H-benzimidazole
Uniqueness
2-(3-bromophenyl)-1-methyl-1H-1,3-benzodiazole is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position may result in different steric and electronic effects compared to other isomers, potentially leading to distinct properties and applications.
属性
分子式 |
C14H11BrN2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3 |
InChI 键 |
GSDQCQICJOTRCX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B8776961.png)
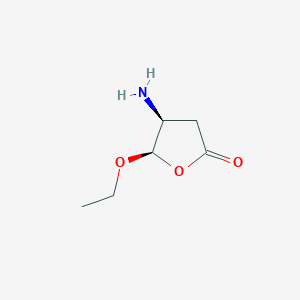
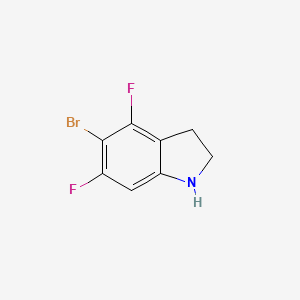
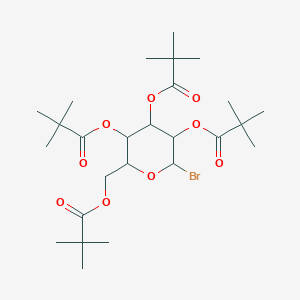
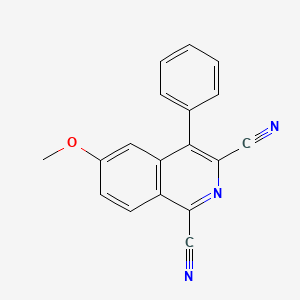
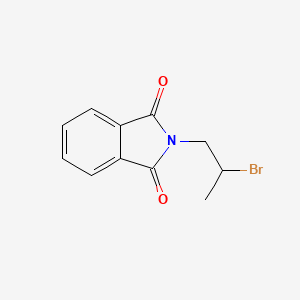
![trimethyl-(2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)stannane](/img/structure/B8777024.png)
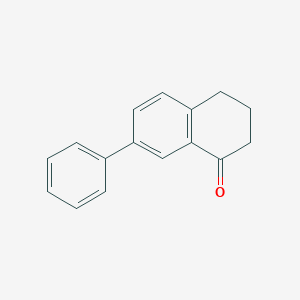
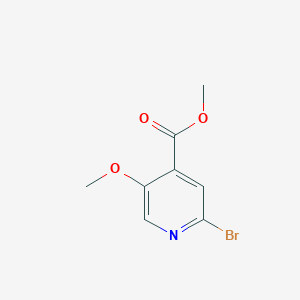
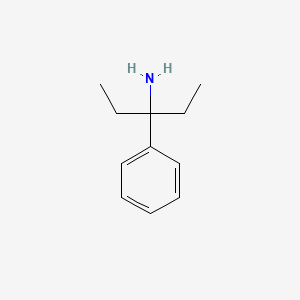
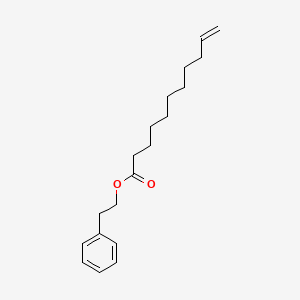
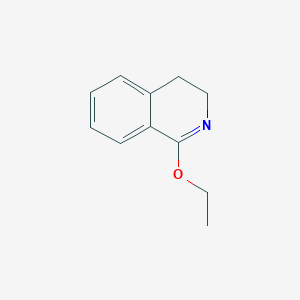
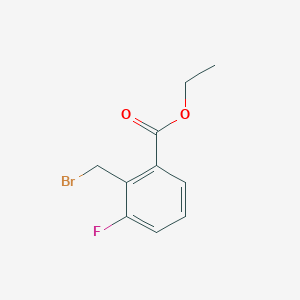
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8777061.png)
